Scientific Field: Oncology
Methods of Application: The study confirmed the effects of valrubicin treatment on the growth of gastric cancer cells. Changes in the expression of pro- and anti-apoptotic proteins in valrubicin-treated gastric cancer cells were also confirmed .
Results: The study found that the proliferation of six gastric cancer cell lines decreased after treatment with valrubicin in a dose-dependent manner. In particular, YCC-2 and SNU-668 cells led to the greatest cell growth inhibition upon valrubicin treatment .
Scientific Field: Hematology
Methods of Application: Val-ILs were loaded with specific antibodies and injected intravenously. They rapidly reached the bone marrow and spleen, indicating their potential to effectively target cancer cells in these areas .
Results: Only a small amount of valrubicin incorporated into Val-ILs was needed to induce leukemia cell death in vivo. This approach could be used to efficiently treat acute leukemia cells .
Scientific Field: Biosensors
Summary of Application: A novel electrochemical DNA sensor was developed for the detection of the anthracycline drug, valrubicin .
Methods of Application: The sensor was developed on the base of poly (Azure C) electropolymerized from the deep eutectic solvent reline and covered with adsorbed DNA from calf thymus .
Valrubicin, also known as N-trifluoroacetyladriamycin-14-valerate, is a semisynthetic analog of the anthracycline doxorubicin. It is primarily used as an intravesical chemotherapy agent for treating bladder cancer, specifically in cases resistant to Bacillus Calmette-Guerin therapy. The compound appears as an orange or orange-red powder and is highly lipophilic, soluble in organic solvents like methylene chloride and ethanol, but relatively insoluble in water. Its chemical formula is C34H36F3NO13, with a molecular weight of 723.65 g/mol .
These modifications aim to improve the drug's efficacy and reduce its cardiotoxicity compared to its parent compound, doxorubicin .
Valrubicin exhibits antineoplastic activity by disrupting nucleic acid metabolism within cells. It penetrates rapidly into cells and has been shown to achieve cytotoxic concentrations in bladder tissue when administered intravesically. Clinical studies have reported complete response rates ranging from 18% to 46% in patients with carcinoma in situ of the bladder and recurrent superficial papillary tumors . Notably, systemic absorption following intravesical administration is minimal, resulting in fewer systemic side effects compared to other similar drugs .
Valrubicin is primarily indicated for:
The drug is administered directly into the bladder via catheterization, allowing localized treatment with minimal systemic exposure .
Valrubicin has been studied for interactions with various drugs and biological systems. Key findings include:
Several compounds share structural similarities or therapeutic applications with valrubicin. Here are some notable comparisons:
Compound | Type | Key Features | Unique Aspects |
---|---|---|---|
Doxorubicin | Anthracycline | Broad-spectrum antitumor agent | Higher cardiotoxicity; used systemically |
Epirubicin | Anthracycline | Similar mechanism; used for various cancers | Slightly less cardiotoxic than doxorubicin |
Idarubicin | Anthracycline | Effective against acute leukemias | More potent but also more toxic |
Mitoxantrone | Anthracenedione | Used for prostate cancer and leukemias | Different mechanism; less effective against solid tumors |
Valrubicin stands out due to its specific application in bladder cancer treatment via intravesical administration, allowing for localized effects with reduced systemic toxicity compared to its analogs .
The semisynthetic approach to valrubicin synthesis represents the most established and industrially viable method for producing this anthracycline derivative. Starting from daunorubicin hydrochloride as the primary precursor, this methodology employs a carefully orchestrated four-step sequence that addresses the fundamental challenges of selective functionalization while maintaining the structural integrity of the anthracycline core [1] [2].
The semisynthetic route begins with selective carbonyl protection using trimethyl orthoformate, followed by regioselective bromination at the alpha position [1]. This protective strategy overcomes the inherent reactivity challenges associated with the ketone functionality, which can exist in both keto and enol forms simultaneously. Without proper protection, multiple bromination events occur, leading to structural degradation and poor selectivity [2]. The protected intermediate undergoes controlled deprotection under hydrogen bromide conditions, yielding the key brominated intermediate with high purity [1].
The methodology demonstrates exceptional control over regioselectivity through the strategic use of carbonyl protection. The trimethyl orthoformate protection converts the reactive ketone to a stable ketal, directing the halogenation specifically to the alpha-methyl position while preventing unwanted side reactions [2]. This approach successfully avoids the formation of impurities that plagued earlier synthetic attempts, where trifluoroacetyl groups could replace alpha-methyl hydrogen atoms, generating undesired byproducts [1].
Research findings indicate that this semisynthetic pathway achieves remarkable efficiency, with individual step yields ranging from 52.2% to 98.3% [1]. The overall process delivers valrubicin with purity exceeding 99%, making it suitable for pharmaceutical applications [2]. The method demonstrates excellent reproducibility across different scales, with larger-scale preparations (40 grams starting material) maintaining similar yields and purities to smaller laboratory-scale syntheses [1].
Temperature control emerges as a critical parameter throughout the synthesis. The carbonyl protection and bromination steps require precise temperature maintenance at 8 ± 2°C to ensure selectivity and prevent side reactions [1]. Similarly, the deprotection step operates optimally at 0 ± 2°C, while the valerate esterification requires elevated temperatures of 60 ± 2°C to drive the substitution reaction to completion [1]. The final trifluoroacetylation step returns to low temperatures (0 ± 2°C) to maintain regioselectivity in the amide formation [1].
The chemo-enzymatic approach to valrubicin synthesis represents a sophisticated biocatalytic strategy that combines the selectivity of enzymatic catalysis with the efficiency of chemical synthesis. This methodology employs lipase-catalyzed regioselective esterification as the key transformation, offering significant advantages in terms of mild reaction conditions and environmental sustainability [3] [4].
Candida antarctica lipase B emerges as the enzyme of choice for valrubicin synthesis, demonstrating exceptional regioselectivity for the 14-position hydroxyl group of N-trifluoroacetyl doxorubicin [3] [5]. The enzyme exhibits remarkable discrimination between multiple hydroxyl groups present in the substrate, specifically targeting the desired esterification site while leaving other reactive positions unmodified [5]. This selectivity eliminates the need for extensive protection-deprotection sequences required in purely chemical approaches [3].
The development of lipase-Pluronic conjugates represents a significant advancement in the field of enzymatic valrubicin synthesis [4]. These temperature-responsive biocatalysts demonstrate enhanced stability and activity in organic solvents compared to native enzymes [4]. The Pluronic F-127 polymer provides a protective microenvironment around the enzyme, maintaining its catalytic activity while enabling operation in non-aqueous media essential for valrubicin synthesis [4].
Vinyl valerate serves as the preferred acyl donor in enzymatic systems due to its reactivity and the irreversible nature of the vinyl alcohol byproduct formation [6] [4]. This acylating agent undergoes spontaneous decomposition to acetaldehyde, driving the esterification reaction to completion and eliminating the need for excess reagent removal [4]. Alternative acyl donors, including valeric acid, have been successfully employed, though they typically require longer reaction times and may result in slightly lower yields [3].
Reaction optimization studies reveal that methyl isobutyl ketone provides the optimal solvent environment for enzymatic valrubicin synthesis [4]. This ketone solvent maintains enzyme activity while providing excellent solubility for both substrate and product [7]. The low water solubility of methyl isobutyl ketone facilitates product recovery and purification compared to more polar solvents [7]. Temperature optimization studies indicate that 50°C represents the optimal balance between enzyme activity and stability, with reaction times of 6-8 hours yielding 82% overall conversion with 98% purity [4].
The enzymatic approach demonstrates exceptional environmental compatibility compared to traditional chemical methods. The mild reaction conditions eliminate the need for harsh reagents and extreme temperatures, reducing energy consumption and waste generation [4]. The reusability of lipase-Pluronic conjugates further enhances the sustainability profile of this methodology, with enzymes maintaining activity through multiple reaction cycles [4].
Solvent selection represents a critical parameter in valrubicin synthesis, directly influencing reaction rates, selectivity, and product isolation. The optimization of solvent systems requires careful consideration of multiple factors including substrate solubility, reaction mechanism, and downstream processing requirements [1] [4].
For the semisynthetic route, the carbonyl protection step benefits from the binary solvent system of methanol and 1,4-dioxane in a 1:2 ratio [1]. This combination provides optimal solvation for both the starting daunorubicin hydrochloride and the trimethyl orthoformate protecting reagent [1]. Methanol serves as a protic solvent facilitating the formation of the hemiketal intermediate, while 1,4-dioxane provides the aprotic environment necessary for complete ketal formation [1]. Alternative alcoholic solvents including ethanol demonstrate comparable performance, though with slightly reduced yields [1].
The bromination step requires careful solvent selection to maintain regioselectivity while preventing over-bromination [1]. Dichloromethane emerges as the preferred solvent for bromine addition, providing controlled reactivity and excellent solubility for the brominating agent [1]. The low nucleophilicity of dichloromethane prevents solvent participation in the halogenation reaction, ensuring that bromination occurs exclusively at the desired alpha-methyl position [1].
Deprotection conditions favor acetone as the reaction medium due to its ability to stabilize the resulting carbocation intermediate [1]. The ketone functionality of acetone provides stabilization through resonance interactions, facilitating the removal of the ketal protecting group under acidic conditions [1]. Temperature control becomes particularly critical during deprotection, with optimal conditions at 0 ± 2°C preventing thermal decomposition of the sensitive anthracycline core [1].
The valerate esterification step requires a delicate balance between substrate solubility and reaction efficiency [1]. The acetone-water system (100:1 ratio) provides the optimal environment for nucleophilic substitution while maintaining substrate dissolution [1]. The small amount of water serves to activate the sodium valerate nucleophile through solvation effects, enhancing its reactivity toward the brominated intermediate [1].
For enzymatic systems, solvent optimization focuses on maintaining enzyme activity while ensuring substrate and product solubility [4]. Methyl isobutyl ketone demonstrates superior performance compared to other organic solvents due to its moderate polarity and low water miscibility [4] [7]. The solvent provides adequate solvation for the lipophilic valrubicin product while maintaining the hydration shell necessary for enzyme activity [4].
Temperature optimization studies reveal distinct profiles for different synthetic steps [1] [4]. The chemical route requires varied temperature conditions ranging from 0°C for sensitive transformations to 60°C for driving substitution reactions [1]. In contrast, the enzymatic approach operates optimally at a consistent 50°C, representing a compromise between enzyme activity and thermal stability [4].
Reaction time optimization demonstrates significant differences between chemical and enzymatic approaches [1] [4]. Chemical transformations typically require 2-3 hours for completion, with the notable exception of the deprotection step which proceeds overnight [1]. Enzymatic reactions require longer contact times of 6-8 hours but operate under milder conditions with minimal side product formation [4].
The purification of valrubicin requires sophisticated separation techniques due to the structural complexity of the molecule and the presence of closely related impurities. Multiple purification strategies have been developed and optimized to achieve the high purity standards required for pharmaceutical applications [1] [8] [9].
Silica gel normal phase chromatography represents the most widely employed purification method for valrubicin [1]. The method exploits polarity differences between valrubicin and its synthetic impurities to achieve baseline separation [1]. The optimal mobile phase composition consists of dichloromethane and methanol in a 10:1 ratio, providing the appropriate elution strength for valrubicin while retaining more polar impurities [1]. The method demonstrates excellent scalability, with preparative columns capable of processing multigram quantities while maintaining separation efficiency [1].
The chromatographic separation mechanism relies on the differential interaction of analytes with the silica gel stationary phase [10]. Valrubicin, with its balanced hydrophilic-lipophilic character, exhibits moderate retention, allowing separation from both more polar synthetic intermediates and less polar degradation products [1]. The method achieves purities exceeding 99% with recovery yields of 85-95% [1].
Alternative mobile phase systems have been evaluated for specific purification challenges [1]. The dichloromethane-ethyl acetate system (8-15:1) proves particularly effective for removing acetylated impurities that may form during the trifluoroacetylation step [1]. This system provides slightly different selectivity compared to the methanol-containing eluent, enabling fine-tuning of the separation based on the impurity profile [1].
Counter-current chromatography emerges as a powerful alternative purification technique for valrubicin [8] [9]. This method employs a liquid-liquid partition system without solid support, eliminating issues associated with irreversible adsorption or chemical degradation [8]. The optimized solvent system consists of light petroleum, ethyl acetate, tetrachloromethane, methanol, and water in a 1:1:8:6:1 volume ratio [8] [9].
The counter-current chromatography method demonstrates exceptional purification efficiency, achieving 99.88% purity from crude synthetic material with 95.49% initial purity [9]. The method processed 1.5 grams of crude material to yield 1.2 grams of highly purified valrubicin, representing an 80% recovery yield [9]. The technique proves particularly valuable for removing structurally similar impurities that co-elute in conventional column chromatography [8].
Crystallization and precipitation techniques provide cost-effective alternatives for large-scale purification [1]. The chloroform-petroleum ether system enables selective precipitation of valrubicin while maintaining impurities in solution [1]. This method achieves purities of 95-98% with recovery yields of 70-85%, making it suitable for initial purification steps or when ultra-high purity is not required [1].
The crystallization process benefits from careful temperature control and seeding strategies [1]. Slow cooling from elevated temperatures promotes the formation of well-formed crystals with reduced inclusion of impurities [1]. The addition of seed crystals provides nucleation sites that favor the formation of the desired polymorph while excluding structural impurities [1].
High-performance liquid chromatography methods have been developed for both analytical monitoring and preparative purification [11]. The reverse-phase system employing 75% acetonitrile and 25% phosphoric acid solution (0.015 M) provides excellent resolution of valrubicin from synthetic impurities [11]. Preparative HPLC achieves purities of 98-99% with recovery yields of 90-95%, though the method is limited by throughput considerations for large-scale applications [11].
The selection of appropriate purification strategies depends on the scale of operation, purity requirements, and economic considerations [1] [8]. Laboratory-scale syntheses typically employ silica gel chromatography for its simplicity and reliability [1]. Industrial applications may benefit from counter-current chromatography for its scalability and lack of solid support issues [8]. Hybrid approaches combining multiple purification techniques often provide the optimal balance of efficiency, cost, and final product quality [1].
Acute Toxic;Irritant;Health Hazard